N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Description
Pharmacological Significance of Benzimidazole-Piperidine Hybrid Scaffolds
Benzimidazole-piperidine hybrids represent a privileged structural class in medicinal chemistry due to their ability to engage diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The benzimidazole core mimics purine nucleotides, enabling competitive inhibition of enzymes and receptors involved in nucleic acid metabolism and signal transduction. Piperidine substitutions enhance pharmacokinetic properties by improving solubility and blood-brain barrier penetration while introducing conformational rigidity that optimizes target binding.
Table 1: Pharmacological Activities of Representative Benzimidazole-Piperidine Hybrids
The naphthalene-2-carboxamide moiety in the subject compound introduces planar aromaticity, facilitating intercalation into DNA or hydrophobic pockets of proteins like tubulin. This structural feature is critical for compounds such as Compound 7n, which exhibits IC₅₀ values of 2.55 μM against SK-Mel-28 melanoma cells by dual targeting of tubulin and DNA. The chloro substituent at the benzimidazole 5-position enhances electrophilicity, promoting covalent interactions with cysteine residues in target proteins.
Rationale for Targeting Tubulin Polymerization and Phospholipase D1 (PLD1) Signaling
Tubulin polymerization inhibitors disrupt microtubule dynamics, inducing mitotic arrest and apoptosis in rapidly dividing cells. The benzimidazole core of N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide hydrochloride likely binds to the colchicine site of β-tubulin, as evidenced by structural analogs like VU0359560-1 (IC₅₀ = 5.05 μM). Molecular docking studies of similar compounds reveal hydrogen bonds between the benzimidazole carbonyl and Thr179/Asn101 residues, while the naphthamide group occupies a hydrophobic cleft near Leu248/Val318.
Phospholipase D1 (PLD1) signaling intersects with tubulin dynamics through its role in regulating vesicular trafficking and cytoskeletal reorganization. Although direct evidence of PLD1 inhibition by this compound requires further study, structural analogs demonstrate modulation of lipid-mediated signaling pathways. The piperidine moiety may interact with PLD1’s catalytic HKD motifs, while the naphthamide group could block membrane localization via competitive binding with phosphatidylinositol 4,5-bisphosphate (PIP₂). Dual targeting of tubulin and PLD1 creates synergistic antiproliferative effects, as PLD1-derived phosphatidic acid (PA) promotes microtubule stabilization and drug resistance.
Mechanistic Model of Dual Pathway Inhibition
- Tubulin Binding :
- PLD1 Modulation :
This multitarget mechanism avoids compensatory signaling common in single-pathway inhibitors, potentially overcoming resistance observed in paclitaxel-treated malignancies. Preclinical data for structural analogs show 5–10-fold selectivity for cancer cells over normal epithelial cells, underscoring the therapeutic window achievable with this scaffold.
Properties
IUPAC Name |
N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULTQQAHGYYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis Protocol
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Benzimidazole | o-Phenylenediamine, Chloroacetic acid | Reflux in ethanol |
| 2 | Attachment of Piperidine | Piperidine, Benzimidazole derivative | Nucleophilic substitution in DMF |
| 3 | Amidation with Naphthalene | Naphthalene-2-carboxylic acid, Piperidine-benzimidazole derivative | Coupling agent like DCC in DMF |
Research Findings
Research on similar compounds highlights their potential in modulating cellular signaling pathways. For instance, phospholipase D inhibitors can affect cell migration and proliferation, making them candidates for cancer therapy research.
Chemical Reactions Analysis
VU0155069 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VU0155069 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phospholipase D1 and its effects on various biochemical pathways.
Biology: Employed in research on cell signaling, membrane dynamics, and cytoskeletal reorganization.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, sepsis, and cancer. .
Mechanism of Action
VU0155069 exerts its effects by selectively inhibiting phospholipase D1. This inhibition disrupts the enzyme’s role in membrane trafficking, cytoskeletal reorganization, and cell migration. The compound indirectly inhibits caspase-1 activity, which is involved in the activation of inflammatory cytokines such as interleukin-1β. This mechanism makes VU0155069 effective in reducing inflammation and tumor cell invasion .
Comparison with Similar Compounds
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Structure : Shares a benzimidazole-like core but replaces the piperidine ring with a propylidene linker. The imidazole and benzodioxole substituents differentiate its pharmacophore.
- Key Data : Confirmed via X-ray crystallography as (E)-configured, highlighting stability in solid-state .
- Comparison : Unlike the target compound, this molecule lacks the naphthalene-carboxamide group and piperidine scaffold, suggesting divergent biological targets.
Alfentanil Hydrochloride Derivatives ()
- Structure : Opioid analogs featuring tetrazolinyl and piperidine groups. Example: N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide.
- Comparison : While both contain piperidine, alfentanil derivatives prioritize opioid receptor binding via tetrazole and phenylpropanamide groups, unlike the benzimidazole-naphthalene focus of the target compound .
Naphthalene-Carboxamide Derivatives
N-[(Z)-1-[4-[(4-Chlorobenzoyl)amino]phenyl]ethylideneamino]-3-hydroxynaphthalene-2-carboxamide ()
- Structure : Shares the naphthalene-2-carboxamide group but substitutes the piperidine-benzimidazole core with a chlorobenzoyl-phenylhydrazone scaffold.
- Key Data: Multiple synonyms (e.g., ST50915065, ZINC20158829) suggest broad screening in drug discovery .
- Comparison : The hydroxynaphthalene and hydrazone moieties may confer distinct solubility and target affinity compared to the target compound’s piperidine-benzimidazole system.
Piperidine-Linked Amides and Benzimidazoles
N-(6-Bromo-2,3-dihydro-1-oxo-1H-inden-5-yl)acetamide ()
- Structure: Features an indenone-acetamide scaffold with a bromo substituent.
Comparative Data Table
Research Findings and Limitations
- Limitations: Comparative studies on potency, selectivity, or pharmacokinetics are absent. notes the compound’s synthesis and purity but lacks biological testing .
Biological Activity
The compound N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide; hydrochloride is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a carboxamide group, a piperidine moiety, and a benzimidazole derivative. The presence of chlorine and other functional groups contributes to its biological activity.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that compounds similar to naphthalene-2-carboxamides exhibit significant antimicrobial properties. A comparative analysis of various derivatives showed that certain naphthalene-based compounds had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The specific activity of the hydrochloride form of our compound remains to be explicitly quantified, but its structural similarity suggests potential efficacy.
Anticancer Properties
Research into naphthalene derivatives has revealed promising anticancer activities. For instance, derivatives such as hydroxynaphthalene-2-carboxanilides have demonstrated antiproliferative effects in cancer cell lines (MCF-7 and THP-1) with IC50 values indicating significant cytotoxicity . The ability to induce apoptosis through mitochondrial membrane depolarization and reactive oxygen species (ROS) generation was noted, suggesting that similar mechanisms may be at play for the compound .
Case Study: Hydroxynaphthalene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 10 | MCF-7 | 8.78 | Induces apoptosis via ROS |
| Compound 7 | THP-1 | N/A | Cell cycle arrest |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in pathways relevant to cancer progression and microbial resistance. Studies on related naphthalene derivatives have shown that they can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .
Lipophilicity and Biological Activity Correlation
The lipophilicity of naphthalene derivatives significantly impacts their biological activity. Compounds with higher lipophilicity often exhibit greater cellular uptake and bioavailability, which enhances their therapeutic efficacy . The log P values of related compounds indicate a trend where increased lipophilicity correlates with improved antimicrobial activity.
In Vitro Studies
A systematic investigation into the biological activity of naphthalene derivatives revealed that substituents on the aromatic rings play a crucial role in modulating their effectiveness. For example, the introduction of electron-withdrawing groups generally increased cytotoxicity against cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively interact with key residues in target proteins involved in disease processes, providing a basis for further drug development .
Q & A
Q. How can researchers determine the purity of this compound, and what analytical methods are recommended?
High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment. Methodological steps include:
- Column selection : Reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile phase : Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) to resolve polar impurities.
- Calibration : Use certified reference standards (e.g., pharmaceutical-grade analogs) for quantification .
- Validation : Ensure linearity (R² > 0.995) and limit of detection (LOD) < 0.1% for impurities.
Q. What safety precautions are critical when handling this compound in the laboratory?
Key safety protocols include:
- Personal protective equipment (PPE) : Nitrile gloves (tested for chemical resistance) and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
- Spill management : Neutralize acidic residues (due to hydrochloride salt) with sodium bicarbonate before disposal .
- Storage : Keep in airtight containers under inert gas (argon) to prevent hygroscopic degradation .
Q. What spectroscopic techniques are suitable for structural characterization?
A combined approach is recommended:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify benzimidazole (δ 10.5–11.0 ppm) and naphthalene protons (δ 7.5–8.5 ppm).
- Mass spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ and chloride adducts.
- FT-IR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and amine/amide bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding assay data for this compound?
Contradictions may arise from assay conditions. Mitigation strategies include:
- Buffer optimization : Test pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl) to stabilize protein-ligand interactions.
- Control experiments : Use known antagonists (e.g., BIBN 4096 for CGRP receptors) to validate assay specificity .
- Data normalization : Apply Hill coefficients to account for non-linear binding kinetics in dose-response curves .
Q. What strategies are effective for synthesizing derivatives with enhanced solubility without compromising activity?
Rational design approaches include:
- Piperidine substitution : Introduce polar groups (e.g., hydroxyl or amine) at the 4-position of the piperidine ring.
- Salt forms : Explore alternative counterions (e.g., citrate or phosphate) instead of hydrochloride to modulate crystallinity .
- Prodrug design : Link hydrolyzable esters (e.g., pivaloyloxymethyl) to the naphthalene carboxamide group .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Use molecular dynamics (MD) and QSAR modeling:
- Lipophilicity (logP) : Predict using software like Schrödinger’s QikProp; aim for logP < 3 to improve aqueous solubility.
- Metabolic stability : Identify cytochrome P450 (CYP3A4) hotspots via docking simulations (e.g., AutoDock Vina).
- Blood-brain barrier (BBB) permeability : Apply the VolSurf+ model to assess passive diffusion potential .
Q. What experimental designs are recommended for in vivo toxicity profiling?
Follow OECD guidelines with modifications:
- Acute toxicity : Single-dose escalation in rodents (10–1000 mg/kg) with histopathology at 14 days.
- Subchronic studies : 28-day dosing with serum biomarkers (ALT, AST) and organ weight analysis.
- Species selection : Use both rats (for metabolic similarity) and zebrafish (for high-throughput screening) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
